molecular formula C25H20N2O4 B8113999 N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide

N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide

Cat. No.: B8113999
M. Wt: 412.4 g/mol
InChI Key: NRZCQXOZXCLKMG-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide is a complex organic compound that features a pyrene moiety linked to a maleimide group through an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide typically involves the following steps:

    Formation of the Maleimide Intermediate: The maleimide group can be synthesized by reacting maleic anhydride with ammonia or primary amines under controlled conditions.

    Linking the Ethoxyethyl Chain: The maleimide intermediate is then reacted with ethylene glycol to introduce the ethoxyethyl chain.

    Attachment of the Pyrene Moiety: Finally, the pyrene-1-carboxylic acid is coupled with the ethoxyethyl-maleimide intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrene quinones.

    Reduction: The maleimide group can be reduced to succinimide.

    Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Pyrene quinones.

    Reduction: Succinimide derivatives.

    Substitution: Various substituted ethoxyethyl derivatives.

Scientific Research Applications

N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.

    Biology: Employed in the study of protein-ligand interactions, where the maleimide group can form covalent bonds with thiol groups in proteins.

    Medicine: Potential use in drug delivery systems, where the compound can be conjugated to therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide involves its interaction with molecular targets through its functional groups:

    Maleimide Group: Reacts with thiol groups in proteins, forming stable thioether bonds.

    Pyrene Moiety: Interacts with aromatic residues in proteins through π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
  • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate

Uniqueness

N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide is unique due to the presence of both the pyrene and maleimide groups, which confer distinct fluorescence properties and reactivity towards thiol groups, respectively. This dual functionality makes it particularly valuable in applications requiring both fluorescence detection and covalent modification of biomolecules.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]pyrene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-21-10-11-22(29)27(21)13-15-31-14-12-26-25(30)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)24(18)23(16)17/h1-11H,12-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZCQXOZXCLKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCN5C(=O)C=CC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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